N'-[(Z)-(3-Methoxyphenyl)methylidene]-2-[(2-methylphenyl)amino]acetohydrazide
Overview
Description
N’-[(Z)-(3-Methoxyphenyl)methylidene]-2-[(2-methylphenyl)amino]acetohydrazide is a chemical compound known for its diverse applications in scientific research. This compound is characterized by its unique molecular structure, which includes a methoxyphenyl group and a methylphenyl group connected through an acetohydrazide linkage. Its molecular formula is C16H18N2O2, and it has a molecular weight of 270.33 g/mol.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(Z)-(3-Methoxyphenyl)methylidene]-2-[(2-methylphenyl)amino]acetohydrazide typically involves the condensation reaction between 3-methoxybenzaldehyde and 2-methylaniline in the presence of an acid catalyst. The reaction is carried out under reflux conditions, and the product is purified through recrystallization.
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Step 1: Formation of Schiff Base
Reactants: 3-methoxybenzaldehyde and 2-methylaniline
Catalyst: Acid catalyst (e.g., hydrochloric acid)
Conditions: Reflux for several hours
Product: Schiff base intermediate
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Step 2: Formation of Acetohydrazide
Reactants: Schiff base intermediate and hydrazine hydrate
Product: N’-[(Z)-(3-Methoxyphenyl)methylidene]-2-[(2-methylphenyl)amino]acetohydrazide
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reactants and catalysts, with optimized reaction conditions to ensure high yield and purity. The final product is typically purified using advanced techniques such as column chromatography or crystallization.
Chemical Reactions Analysis
Types of Reactions
N’-[(Z)-(3-Methoxyphenyl)methylidene]-2-[(2-methylphenyl)amino]acetohydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide; acidic or basic conditions
Reduction: Sodium borohydride, lithium aluminum hydride; typically in anhydrous solvents
Substitution: Various nucleophiles or electrophiles; conditions depend on the specific substitution reaction
Major Products Formed
Scientific Research Applications
N’-[(Z)-(3-Methoxyphenyl)methylidene]-2-[(2-methylphenyl)amino]acetohydrazide has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of various industrial products.
Mechanism of Action
The mechanism of action of N’-[(Z)-(3-Methoxyphenyl)methylidene]-2-[(2-methylphenyl)amino]acetohydrazide involves its interaction with specific molecular targets and pathways. The compound is known to interact with enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N’-[(E)-(3-Methoxyphenyl)methylidene]-2-[(2-methylphenyl)amino]acetohydrazide
- N’-[(Z)-(4-Fluorophenyl)methylidene]-2-[(2-methylphenyl)amino]acetohydrazide
- 2-[(2-Methoxyphenyl)amino]-N’-[(Z)-(3-methoxyphenyl)methylidene]acetohydrazide
Uniqueness
N’-[(Z)-(3-Methoxyphenyl)methylidene]-2-[(2-methylphenyl)amino]acetohydrazide is unique due to its specific structural features, which confer distinct chemical and biological properties
Properties
IUPAC Name |
N-[(Z)-(3-methoxyphenyl)methylideneamino]-2-(2-methylanilino)acetamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O2/c1-13-6-3-4-9-16(13)18-12-17(21)20-19-11-14-7-5-8-15(10-14)22-2/h3-11,18H,12H2,1-2H3,(H,20,21)/b19-11- | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LXQBJPADXRMAOS-ODLFYWEKSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NCC(=O)NN=CC2=CC(=CC=C2)OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=CC=C1NCC(=O)N/N=C\C2=CC(=CC=C2)OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.35 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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